5-Bromo-1-phenyltriazole
Description
5-Bromo-1-phenyltriazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at the 5-position and a phenyl group at the 1-position. Triazoles are known for their stability, hydrogen-bonding capacity, and versatility in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the phenyl group contributes to hydrophobic interactions and π-stacking, critical in drug design .
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
5-bromo-1-phenyltriazole |
InChI |
InChI=1S/C8H6BrN3/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
MHOFDKAHSZKDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyltriazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with brominated acyl chlorides under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-phenyltriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles.
Coupling Reactions: The phenyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-1-phenyltriazole, 5-thio-1-phenyltriazole, etc.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydro derivatives of the triazole ring.
Scientific Research Applications
5-Bromo-1-phenyltriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and dyes. Its unique structure makes it valuable in material science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenyltriazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The compound can also interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical properties of 5-Bromo-1-phenyltriazole and related brominated heterocycles:
Key Structural Differences:
- Core Heterocycle : Triazoles (three nitrogen atoms) vs. benzimidazoles (two nitrogen atoms fused to benzene) vs. thiazoles (sulfur and nitrogen). These differences influence electronic properties and binding interactions .
- Substituent Position : Bromine at C5 in triazole/benzimidazole vs. C4 in thiazole. Position affects steric hindrance and reactivity in cross-coupling reactions .
Stability and Reactivity
- Thermal Stability : Benzimidazoles and thiazoles decompose above 200°C, while triazoles are thermally stable up to 300°C .
- Photostability : Brominated compounds (e.g., 5b) require protection from light and storage at -30°C to prevent degradation .
- Reactivity : Bromine at C5 in triazoles facilitates Suzuki-Miyaura couplings, whereas C4-brominated thiazoles show lower reactivity .
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